molecular formula C8H6ClN3O5 B12488929 2-chloro-N-methyl-3,5-dinitrobenzamide

2-chloro-N-methyl-3,5-dinitrobenzamide

Cat. No.: B12488929
M. Wt: 259.60 g/mol
InChI Key: SVWNNDAEOYLIHJ-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H4ClN3O5 It is characterized by the presence of a chloro group, a methyl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-3,5-dinitrobenzamide typically involves several steps:

    Nitration: The starting material, 2-chloro-N-methylbenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.

    Purification: The nitrated product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial reactors to perform the nitration reaction under controlled conditions.

    Separation and Purification: Employing techniques such as distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Nucleophiles: Amines, thiols, or other nucleophilic reagents in the presence of a base.

Major Products

    Reduction Products: 2-chloro-N-methyl-3,5-diaminobenzamide.

    Substitution Products: Compounds where the chloro group is replaced by other functional groups.

Scientific Research Applications

2-chloro-N-methyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chloro and methyl groups contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3,5-dinitrobenzamide: Lacks the methyl group, which can affect its reactivity and applications.

    2-methyl-3,5-dinitrobenzamide:

Properties

Molecular Formula

C8H6ClN3O5

Molecular Weight

259.60 g/mol

IUPAC Name

2-chloro-N-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C8H6ClN3O5/c1-10-8(13)5-2-4(11(14)15)3-6(7(5)9)12(16)17/h2-3H,1H3,(H,10,13)

InChI Key

SVWNNDAEOYLIHJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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